REACTION_CXSMILES
|
S(C1C=CC(N2C(O[C:17]3[CH:21]=[C:20]([C:22]([F:25])([F:24])[F:23])[S:19][C:18]=3[S:26]([NH2:29])(=[O:28])=[O:27])=NN=N2)=CC=1)(=O)(=O)N.O.CCO.C(O)=O>C1C=CC=CC=1.[Pd]>[F:25][C:22]([F:23])([F:24])[C:20]1[S:19][C:18]([S:26]([NH2:29])(=[O:28])=[O:27])=[CH:17][CH:21]=1
|
Name
|
3-[1-(4-sulfamoyl-phenyl)-1H-tetrazol-5-yloxy]-5-trifluoromethyl-thiophene-2-sulfonamide
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C=C1)N1N=NN=C1OC1=C(SC(=C1)C(F)(F)F)S(=O)(=O)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
350 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The benzene layer is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(S1)S(=O)(=O)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 mg | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 16.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |